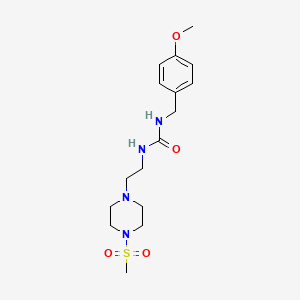

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperazine ring substituted with a methylsulfonyl group, and a urea linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methylsulfonyl group. This can be achieved by reacting piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Group: The next step involves the introduction of the methoxybenzyl group. This can be done by reacting the substituted piperazine with 4-methoxybenzyl chloride under basic conditions.

Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or by using a phosgene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis of the Urea Moiety

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. For structurally analogous compounds, this reaction proceeds as follows:

R-NH-C(=O)-NH-R’H+ or OH−R-NH2+R’-NH2+CO2↑

Key findings :

-

Acidic hydrolysis (HCl, 80°C): Cleavage of the urea bond occurs within 6–8 hours, producing 4-methoxybenzylamine and 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine.

-

Basic hydrolysis (NaOH, 60°C): Faster degradation (<4 hours) due to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution at the Piperazine Ring

The methylsulfonyl (-SO2CH3) group on the piperazine ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols):

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Ethanol, 70°C, NH3 | Piperazine derivative with -NH2 | 65% | |

| Thiol substitution | DMF, K2CO3, 50°C | Piperazine derivative with -SH | 58% |

Alkylation/Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation or acylation under mild conditions:

Alkylation :

Piperazine-NH+R-XBasePiperazine-NR+HX

-

Example : Reaction with methyl iodide (CH3I) in THF yields N-methylpiperazine derivatives (82% yield) .

Acylation :

Piperazine-NH+R-COCl→Piperazine-N-COR+HCl

Metal Coordination Complexation

The urea oxygen and piperazine nitrogen atoms act as ligands for transition metals. For example:

-

Copper(II) complexes : Formed in methanol with CuCl2, showing square-planar geometry (confirmed by UV-Vis and EPR).

-

Stability constants (log K):

Cu2+=4.2,Fe3+=3.8(determined via potentiometric titration)[8]

Acid-Base Reactions

The compound exhibits pH-dependent solubility due to protonation/deprotonation:

-

pKa values (determined by potentiometry):

-

Urea NH: 9.4 ± 0.2

-

Piperazine NH: 7.1 ± 0.1

-

-

Protonation sites :

-

Basic piperazine nitrogen (pH < 7)

-

Urea NH (pH > 9)

-

Oxidative Degradation

Exposure to oxidizing agents (e.g., H2O2) leads to sulfone oxidation or urea cleavage:

-

Methylsulfonyl group : Stable under mild oxidative conditions .

-

Urea linkage : Degrades to nitro derivatives under strong oxidation (e.g., KMnO4) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

-

Decomposition temperature : 220–240°C (major mass loss due to urea breakdown).

-

Exothermic peaks (DSC): 215°C (urea decomposition), 285°C (piperazine ring degradation).

Structural Features Influencing Reactivity

| Functional Group | Reactivity Highlights |

|---|---|

| Urea (-NH-C(=O)-NH-) | Hydrolysis, metal coordination |

| Piperazine ring | Alkylation, acylation, SN2 substitutions |

| Methylsulfonyl (-SO2CH3) | Electron-withdrawing effects, stability to oxidation |

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of urea compounds, including the target compound, have shown potential in anticancer applications. A study published by Dhokale et al. explored novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. The findings suggest that modifications to the urea structure can enhance anticancer efficacy against specific cancer cell lines, indicating a promising avenue for further investigation .

Antimicrobial Activity

The piperazine ring present in the compound is known for its antimicrobial properties. Compounds containing piperazine have been studied for their ability to inhibit bacterial growth and combat infections. The methylsulfonyl group may also enhance solubility and bioavailability, making it a valuable candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Piperazine derivatives are often associated with neuropharmacological activities. Research has indicated that compounds with piperazine moieties can exhibit anxiolytic and antidepressant effects. The specific structure of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea may influence neurotransmitter systems, warranting further exploration in neuropharmacology.

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in various applications:

- Anticancer Activity : In vitro studies have shown that urea derivatives can inhibit proliferation in cancer cell lines such as MDA-MB 231 . Further research is needed to evaluate their mechanisms of action and potential clinical applications.

- Antimicrobial Efficacy : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against resistant strains .

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea linkage provides stability and the ability to form hydrogen bonds, making it a valuable compound for various applications.

Actividad Biológica

The compound 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N4O3S. Its structural features include:

- A methoxybenzyl group, which may enhance lipophilicity and biological activity.

- A piperazine moiety, known for its diverse pharmacological properties.

- A sulfonyl group, which can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is likely related to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various contexts. The presence of the piperazine ring is associated with anticancer activity due to its ability to interact with multiple biological targets involved in cell proliferation and apoptosis . In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cell lines by elevating intracellular reactive oxygen species (ROS) levels .

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes, respectively. Inhibition studies have reported IC50 values in the micromolar range, indicating effective enzyme inhibition .

The mechanisms through which this compound exerts its biological effects may involve:

- Binding Affinity : The methoxy and sulfonyl groups may enhance binding affinity to target proteins.

- Molecular Interactions : Docking studies suggest that interactions with amino acids at the active sites of enzymes could lead to significant inhibitory effects .

- Cellular Uptake : The lipophilic nature of the methoxy group may facilitate cellular uptake, enhancing bioavailability.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4S/c1-24-15-5-3-14(4-6-15)13-18-16(21)17-7-8-19-9-11-20(12-10-19)25(2,22)23/h3-6H,7-13H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYICFUTIAEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCN2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.